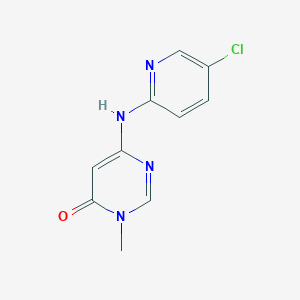

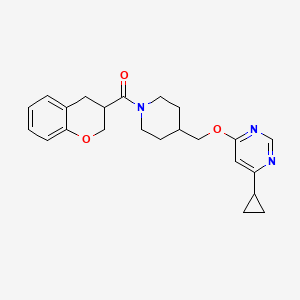

![molecular formula C23H23NO5 B2386209 Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 903850-95-3](/img/structure/B2386209.png)

Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as MHP and is a derivative of the natural product harmine. MHP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Aplicaciones Científicas De Investigación

Inhibitors of Soluble Epoxide Hydrolase

- Discovery and Optimization : Piperidine-4-carboxamide inhibitors, including compounds structurally related to Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate, have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). These inhibitors were discovered through high-throughput screening and optimized for potency and selectivity, highlighting their potential in various disease models (Thalji et al., 2013).

Neuroprotective Agents

- Neuroprotection via NMDA Antagonism : Piperidine derivatives similar to Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate have been found to be potent and selective N-methyl-D-aspartate (NMDA) antagonists. These compounds demonstrate neuroprotective effects in models of glutamate toxicity, suggesting potential applications in neurodegenerative diseases (Chenard et al., 1995).

Synthesis of Biologically Relevant Piperidines

- Asymmetric Synthesis : A method for the asymmetric synthesis of piperidines, including methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, has been developed. This process involves a domino reaction and is crucial for creating biologically interesting polysubstituted piperidines (Salgado et al., 2019).

Molecular and Crystal Structures

- Structural Analysis : Studies on the molecular and crystal structures of hydroxy derivatives of hydropyridine and piperidine, closely related to Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate, have been conducted. These analyses are essential in understanding the conformation and packing of molecules in crystals, influencing drug design (Kuleshova & Khrustalev, 2000).

Opiate Activity

- Probe for Opiate Activity : Studies on novel 1'-methylxanthene-9-spiro-4'-piperidines, structurally related to the compound , have been conducted to explore opiate analgesic properties. These compounds, particularly those with a hydroxyl group in specific positions, exhibit potent mu-opiate agonist activity (Galt et al., 1989).

Propiedades

IUPAC Name |

methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c1-28-23(27)16-7-9-24(10-8-16)14-17-11-22(26)29-21-13-18(20(25)12-19(17)21)15-5-3-2-4-6-15/h2-6,11-13,16,25H,7-10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICRSYAROKGHRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

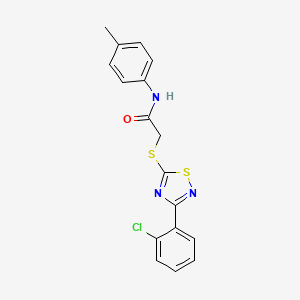

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386126.png)

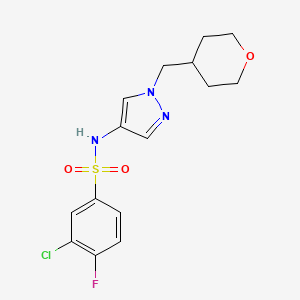

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2386129.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2386133.png)

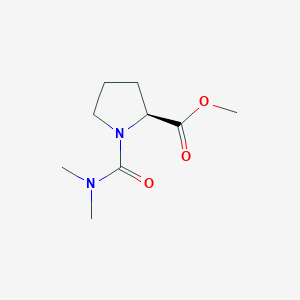

![1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2386135.png)

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2386136.png)

![(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2386139.png)